Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate CAS number
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate CAS number
An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate
Executive Summary: This document provides a comprehensive technical overview of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a key heterocyclic building block in modern medicinal chemistry. Herein, we detail its fundamental physicochemical properties, explore a validated, large-scale synthesis methodology with mechanistic insights, and discuss its strategic application in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable intermediate.
Introduction: A Trifunctional Heterocyclic Scaffold
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative. Its structure is distinguished by the strategic placement of four distinct reactive and modulating groups: a chloro atom, a cyano group, a trifluoromethyl (CF3) moiety, and an ethyl ester. This unique combination makes it an exceptionally versatile precursor in the synthesis of complex pharmaceutical agents. The trifluoromethyl group is of particular importance in drug design for its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. The chloro and cyano groups offer versatile handles for further chemical modification and molecular scaffolding. This guide will serve as a senior application scientist's perspective on the core attributes and practical utility of this compound.
Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The definitive CAS number for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is 175277-73-3 [1][2].
Chemical Structure Diagram
Caption: Chemical structure of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate.
The compound's key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 175277-73-3 | [1][2] |
| Molecular Formula | C₁₀H₆ClF₃N₂O₂ | [1] |
| Molecular Weight | 278.62 g/mol | |
| Synonyms | 2-Chloro-5-(ethoxycarbonyl)-6-(trifluoromethyl)nicotinonitrile, Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | [1] |
| Physical Form | Beige Solid | |
| Purity | 95% - 99% | [1] |
| Storage Temperature | Room Temperature | |
| InChI Key | PMDLSQHFIADYJD-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of highly functionalized pyridines, particularly those containing a trifluoromethyl group, is a significant challenge in process chemistry. A robust and scalable synthesis for the analogous methyl ester, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been developed, which provides a validated pathway applicable to the target ethyl ester.[3] This process centers on the trifluoromethylation of an aryl iodide precursor using an inexpensive and readily available reagent system.
The key transformation involves reacting an ethyl 6-chloro-5-iodonicotinate precursor with a trifluoromethyl source. An effective system utilizes methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and copper(I) iodide (CuI).[3]
Causality of Reagent Choice:
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Ethyl 6-chloro-5-iodonicotinate (Precursor): The iodide is an excellent leaving group, making the 5-position of the pyridine ring susceptible to nucleophilic-like substitution by the trifluoromethyl group under these reaction conditions.
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MCDFA/KF System: This combination serves as an in-situ generator of the difluorocarbene, which is then fluorinated to form a reactive trifluoromethyl species. This approach is significantly more cost-effective and safer for large-scale production compared to using gaseous CF₃I or other expensive trifluoromethylating agents.[3]
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Copper(I) Iodide (CuI): CuI is a crucial catalyst. It is believed to form a Cu-CF₃ intermediate, which then participates in a cross-coupling reaction with the aryl iodide to deliver the trifluoromethyl group to the pyridine ring.[3]
Synthesis Workflow Diagram
Caption: Scalable synthesis workflow for trifluoromethylation of a pyridine core.
Exemplary Synthesis Protocol
This protocol is adapted from established procedures for the analogous methyl ester and should be considered a representative method.[3]
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Vessel Charging: To an appropriately sized reactor (e.g., 50 L Hastelloy reactor for kilogram scale), charge the starting material, ethyl 6-chloro-5-iodonicotinate, along with the catalyst, Copper(I) Iodide (CuI), potassium fluoride (KF), and the solvent, N-Methyl-2-pyrrolidone (NMP).
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Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove oxygen and moisture, which can interfere with the catalytic cycle.
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Heating: Heat the reaction mixture to the target temperature of approximately 120°C with vigorous stirring.
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Reagent Addition: Begin the gradual, controlled addition of the trifluoromethylating agent, methyl chlorodifluoroacetate (MCDFA), to the heated mixture. Self-Validating Insight: A slow addition rate is critical to control the exotherm of the reaction and to maintain a steady concentration of the reactive trifluoromethylating species, maximizing yield and minimizing side-product formation.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS, until the starting material is consumed.
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Quenching and Workup: Once complete, cool the reaction mixture and carefully quench it by adding it to water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography to yield the final, high-purity product.
Applications in Research and Drug Discovery
The true value of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential.
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Scaffold for Novel Anti-Infectives: The core structure of this molecule is a key component in the synthesis of novel anti-infective agents.[3] The trifluoromethyl group can enhance the drug's ability to penetrate bacterial cell walls and resist metabolic degradation, while the chloro and cyano groups provide points for diversification to optimize the pharmacophore.
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Importance of Chloro-Pyridines: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[4] In the United States, over 88% of all pharmaceuticals rely on chlorine chemistry at some stage of their production.[4] The chlorine atom on the pyridine ring can act as a leaving group for nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of other functional groups.
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Leveraging the Trifluoromethyl Group: The CF₃ group is a bioisostere for several other chemical groups and is known to improve drug efficacy by modulating lipophilicity and metabolic stability. Its inclusion is a common strategy in modern drug design to enhance the pharmacokinetic profile of lead compounds.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential. Safety data for this specific compound and related structures indicate the following:
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Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.
Conclusion
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, established CAS number (175277-73-3), and a clear, scalable synthesis pathway make it a reliable and valuable building block. The trifunctional nature of the pyridine core provides a robust platform for the development of next-generation therapeutics, particularly in the field of anti-infectives. Understanding the causality behind its synthesis and the strategic value of its functional groups is key to unlocking its full potential in drug discovery pipelines.
References
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Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem. [Link]
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Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate - Cole-Parmer. [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
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Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. [Link]
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Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
Sources
- 1. Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate [cymitquimica.com]
- 2. 175277-73-3|Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]
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